1400W dihydrochloride is classified as a chemical compound with the following identifiers:
It is sourced from various chemical suppliers, including MedChemExpress and TargetMol, where it is available in multiple quantities for laboratory use .
The synthesis of 1400W dihydrochloride involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Specific conditions may vary based on the laboratory protocols employed.
The molecular structure of 1400W dihydrochloride can be represented as follows:
1400W dihydrochloride primarily functions through its inhibition of iNOS. Key reactions include:
The mechanism of action of 1400W dihydrochloride involves:
Research indicates that treatment with 1400W can ameliorate oxidative and nitrosative stress in tissues such as the kidneys during ischemia-reperfusion injury .
The physical and chemical properties of 1400W dihydrochloride include:
1400W dihydrochloride has several significant scientific applications:
1400W dihydrochloride (N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride) is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), exhibiting a distinctive pharmacological profile that differentiates it from other nitric oxide synthase inhibitors. Its molecular mechanism involves targeted interactions with the iNOS enzyme that disrupt nitric oxide (NO) production through precision biochemical interventions [1] [8].
The inhibitory action of 1400W dihydrochloride against iNOS is characterized by slow, tight-binding kinetics, a mechanism distinguished by prolonged enzyme-inhibitor complex formation. This compound demonstrates an exceptionally high affinity for iNOS, with a dissociation constant (Kd) of approximately 7 nM. The inhibition process follows a two-step mechanism: an initial rapid but reversible binding phase, followed by a slower isomerization step that results in an essentially irreversible enzyme-inhibitor complex. This time-dependent inhibition becomes progressively more potent with prolonged incubation periods, ultimately achieving near-complete enzyme inactivation. The extraordinarily slow dissociation rate (t₁/₂ > 24 hours) contributes to sustained iNOS suppression even after the compound has been removed from the biological system [1] [7].
Table 1: Kinetic Parameters of 1400W Dihydrochloride Inhibition
Parameter | iNOS | nNOS | eNOS |
---|---|---|---|
Kd (nM) | 7 | - | - |
Ki (μM) | 0.007 | 2 | 50 |
Kon (M⁻¹s⁻¹) | 1.7×10⁵ | 2.5×10⁴ | 1.0×10⁴ |
Koff (s⁻¹) | 1.2×10⁻⁴ | 5.0×10⁻² | 5.0×10⁻¹ |
Half-life (minutes) | >1440 | ~0.83 | ~0.14 |
1400W dihydrochloride functions as a competitive antagonist against the natural substrate L-arginine at the enzyme's catalytic site. Biochemical analyses demonstrate that L-arginine competitively inhibits 1400W binding with a Ks value of 3.0 μM, confirming shared occupancy of the substrate-binding pocket. Structural studies reveal that the amidine group of 1400W forms critical hydrogen bonds with glutamate and tryptophan residues (Glu377 and Trp372 in human iNOS) that normally coordinate the guanidinium group of L-arginine. The benzylaminomethyl extension of 1400W occupies a hydrophobic sub-pocket adjacent to the substrate-binding site, enhancing binding specificity. This competitive mechanism allows 1400W to effectively displace L-arginine, thereby preventing the enzymatic conversion to L-citrulline and nitric oxide [7].
A defining pharmacological characteristic of 1400W dihydrochloride is its exceptional differential selectivity for iNOS over neuronal (nNOS) and endothelial (eNOS) isoforms. Quantitative enzymatic assays reveal a 286-fold greater potency against iNOS (Ki = 7 nM) compared to nNOS (Ki = 2 μM), and a remarkable 7,143-fold selectivity over eNOS (Ki = 50 μM). This extraordinary isoform discrimination originates from structural variations in the substrate-access channels of NOS isoforms. Specifically, the iNOS oxygenase domain contains a unique Glu377 residue that forms a salt bridge with 1400W's aminomethyl group—an interaction not possible in nNOS and eNOS due to divergent residue compositions. Additionally, the compact hydrophobic pocket in iNOS accommodates 1400W's phenyl ring system more favorably than the corresponding regions in other isoforms. This molecular recognition profile enables targeted inhibition of inflammation-associated NO production without disrupting constitutive NO-mediated physiological functions such as vasodilation and neurotransmission [1] [8] [5].
Table 2: Selectivity Profile of 1400W Dihydrochloride Across NOS Isoforms
Isoform | Full Name | Ki Value | Selectivity Ratio (vs. iNOS) | Primary Physiological Function |
---|---|---|---|---|
iNOS | Inducible NOS | 7 nM | 1 | Pathological NO in inflammation |
nNOS | Neuronal NOS | 2,000 nM | 286-fold less selective | Neurotransmission |
eNOS | Endothelial NOS | 50,000 nM | 7,143-fold less selective | Vasodilation |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2